molecular formula C26H22N4O2 B2793606 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide CAS No. 932343-12-9

2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide

Cat. No.: B2793606
CAS No.: 932343-12-9
M. Wt: 422.488
InChI Key: FMBAWHSRVBEXPP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]quinoline core substituted with an ethoxy group at position 8 and a phenyl group at position 2. Its molecular formula is C₂₆H₂₂N₄O₂ (calculated based on structural analogs in –11).

Properties

IUPAC Name

2-(8-ethoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-2-32-20-13-14-23-21(15-20)26-22(16-27-23)25(18-9-5-3-6-10-18)29-30(26)17-24(31)28-19-11-7-4-8-12-19/h3-16H,2,17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBAWHSRVBEXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline with N-phenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, solvents, and catalysts is crucial in developing an efficient and cost-effective industrial process .

Chemical Reactions Analysis

Types of Reactions

2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazoloquinoline compounds .

Scientific Research Applications

2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for neurodegenerative diseases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for targeting specific molecular pathways involved in cancer and inflammation.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Molecular Weight Biological Activity (if reported) Reference ID
Target Compound Pyrazolo[4,3-c]quinoline 8-ethoxy, 3-phenyl, N-phenylacetamide ~434.5 g/mol* Not explicitly reported
G341-0119 Pyrazolo[4,3-c]quinoline 8-methyl, 3-(4-fluorophenyl), N-(2-methylphenyl)acetamide 424.48 g/mol Screening compound (activity unspecified)
N-Cyclohexyl analog (CAS 932499-60-0) Pyrazolo[4,3-c]quinoline 8-fluoro, 3-(4-ethoxyphenyl), N-cyclohexylacetamide 446.53 g/mol Research use only
2-(1H-Indol-3-yl)-N-phenylacetamide Indole Indole-3-yl, N-phenylacetamide ~264.3 g/mol Antihyperglycemic, antioxidant
2-((1H-Indol-3-yl)thio)-N-phenylacetamide Indole + thioether Indole-3-ylthio, N-phenylacetamide ~296.3 g/mol Antiviral (RSV, IAV inhibition)
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Diarylpyrimidine Pyrimidin-2-ylamino, N-phenylacetamide ~383.4 g/mol Reverse transcriptase inhibition

*Estimated based on analogs.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The ethoxy group in the target compound likely improves water solubility compared to methyl or chloro substituents (e.g., G341-0119) .
  • Metabolic Stability : N-Cyclohexyl analogs () may exhibit slower hepatic clearance due to steric hindrance, whereas the N-phenyl group in the target compound could increase susceptibility to cytochrome P450 oxidation.
  • Binding Energy: For thioether-linked acetamides (), IC₅₀ values correlated with binding energy (ΔG ~ -8.2 kcal/mol).

Biological Activity

The compound 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide , designated as G341-0005, is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C26H22N4O2C_{26}H_{22}N_{4}O_{2} with a molecular weight of 422.49 g/mol. The compound's structure features a pyrazoloquinoline core, which is known for various biological activities.

PropertyValue
Molecular Weight 422.49 g/mol
Molecular Formula C26 H22 N4 O2
LogP 4.8495
LogD 4.8152
Polar Surface Area 52.847 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

Biological Activities

The pyrazoloquinoline derivatives, including the compound in focus, have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Compounds in this class have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory processes.
  • Antimicrobial Effects : Studies suggest that pyrazoloquinoline derivatives possess significant antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics.
  • Antioxidant Activity : The antioxidant capabilities of these compounds help in mitigating oxidative stress-related cellular damage.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest in cancer cells.
  • Phosphodiesterase (PDE) inhibitors : Some derivatives are known to selectively inhibit PDEs involved in inflammatory responses.

Case Studies and Research Findings

Recent studies highlight the biological significance of pyrazoloquinoline derivatives:

  • A study evaluated the anticancer potential of various pyrazole derivatives, including those similar to G341-0005, demonstrating significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
  • Another research focused on the anti-inflammatory properties of thienopyrazole compounds indicated that these molecules could reduce inflammation markers significantly in vitro and in vivo models .

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